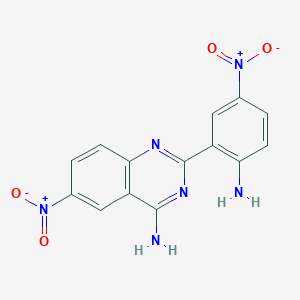
1,2-Bis(butylthio)ethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(butylthio)ethyne is an organic compound characterized by the presence of two butylthio groups attached to an ethyne (acetylene) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(butylthio)ethyne can be synthesized through a multi-step process involving the reaction of butylthiol with acetylene derivatives. One common method involves the use of cuprous n-butylmercaptide as an intermediate. The reaction typically requires heating under reflux with mechanical stirring in the presence of solvents like ethanol and quinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(butylthio)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethyne derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(butylthio)ethyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(butylthio)ethyne involves its interaction with various molecular targets. The butylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The ethyne backbone provides a site for further functionalization, allowing the compound to engage in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(tert-butylthio)ethane: Similar structure but with tert-butyl groups instead of butyl groups.
1,2-Bis(phenylthio)ethyne: Contains phenylthio groups instead of butylthio groups.
1,2-Bis(methylthio)ethyne: Contains methylthio groups instead of butylthio groups.
Uniqueness
1,2-Bis(butylthio)ethyne is unique due to its specific combination of butylthio groups and an ethyne backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
66566-76-5 |
|---|---|
Fórmula molecular |
C10H18S2 |
Peso molecular |
202.4 g/mol |
Nombre IUPAC |
1-(2-butylsulfanylethynylsulfanyl)butane |
InChI |
InChI=1S/C10H18S2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
UGNJNKOTFXKBCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC#CSCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
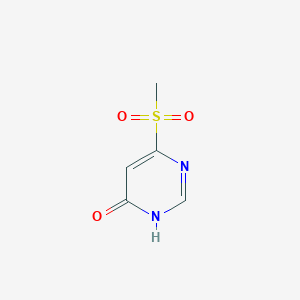
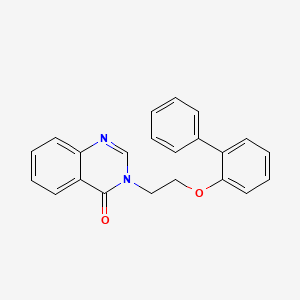


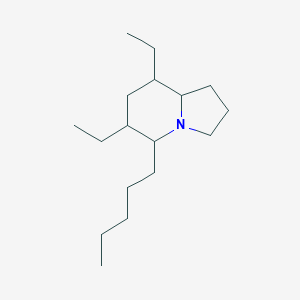
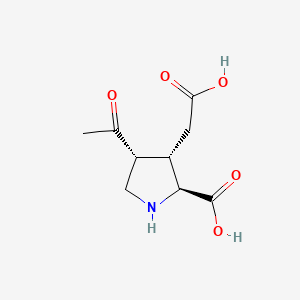
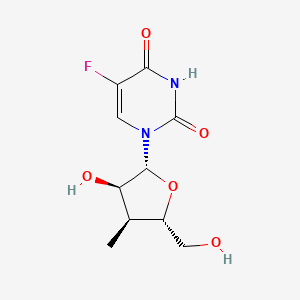

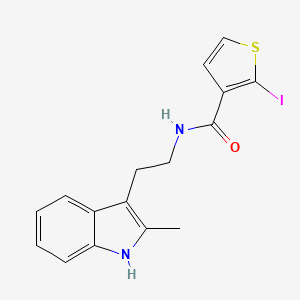
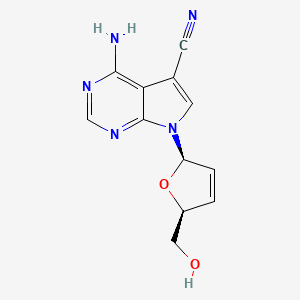
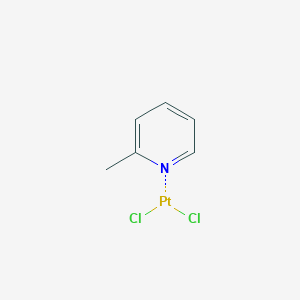
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
